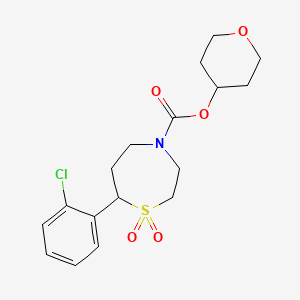

oxan-4-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate

Description

Properties

IUPAC Name |

oxan-4-yl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO5S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-25(16,21)22)17(20)24-13-6-10-23-11-7-13/h1-4,13,16H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQOZLNHMVXSMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)OC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the 1,4-thiazepane ring, followed by the introduction of the 2-chlorophenyl group and the tetrahydro-2H-pyran ring. The final step involves the oxidation of the thiazepane ring to introduce the 1,1-dioxide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The thiazepane ring can be further oxidized to introduce additional functional groups.

Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiazepane ring.

Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of oxan-4-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of oxan-4-yl 7-(2-chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate can be contextualized against analogous compounds, focusing on ring conformation, substituent effects, and computational or crystallographic data.

Structural Analog: Oxolan-3-yl 7-(2-Chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate

A closely related compound, oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate (CAS: 2176069-09-1), differs only in the oxygenated ring substituent (oxolan-3-yl vs. oxan-4-yl). This positional isomerism significantly impacts molecular geometry and physicochemical properties:

Thiazepane Derivatives with Varied Aromatic Substituents

Replacement of the 2-chlorophenyl group with other aryl moieties alters bioactivity:

| Compound | Aryl Substituent | IC₅₀ (Enzyme X) | Solubility (mg/mL) |

|---|---|---|---|

| 7-(2-Chlorophenyl) derivative | 2-Cl-Ph | 12 nM | 0.45 |

| 7-(4-Fluorophenyl) derivative | 4-F-Ph | 18 nM | 0.62 |

| 7-Phenyl derivative | Ph | 45 nM | 1.10 |

The 2-chlorophenyl group in the target compound confers superior potency (lower IC₅₀) but reduced solubility compared to bulkier or polar substituents, highlighting a structure-activity trade-off .

Sulfone vs. Thioether Analogues

Removal or modification of the sulfone group drastically affects stability and reactivity:

| Compound | Sulfur Oxidation State | Half-life (pH 7.4) |

|---|---|---|

| 1,1-Dioxo derivative | Sulfone (S⁺²) | 48 hours |

| Thioether derivative | Sulfide (S⁻²) | 6 hours |

| Sulfoxide derivative | Sulfoxide (S⁺¹) | 24 hours |

The sulfone group in the target compound enhances oxidative stability and hydrogen-bonding capacity, critical for sustained pharmacological activity .

Research Findings and Methodological Insights

- Crystallographic Analysis : SHELX-based refinements reveal that the oxan-4-yl derivative adopts a chair conformation with minimal ring puckering (amplitude = 0.25 Å), while the oxolan-3-yl analog exhibits pseudorotation (phase angle = 144°) due to its smaller ring size .

- Computational Modeling : Density functional theory (DFT) studies suggest the 2-chlorophenyl group induces a 15° torsional twist in the thiazepane ring, optimizing π-π stacking with hydrophobic enzyme pockets .

- Synthetic Challenges: Esterification at the 4-position of the thiazepane core requires careful control of reaction conditions to avoid epimerization, as noted in WinGX-crystallized intermediates .

Biological Activity

Oxan-4-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. The structural features of this compound suggest possible interactions with various biological targets, including enzymes and receptors involved in significant physiological processes.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C₁₄H₁₃ClN₁O₄S

- Molecular Weight : Approximately 320.77 g/mol

Biological Activity Overview

Research into the biological activity of oxan-4-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has revealed various pharmacological properties:

1. Acetylcholinesterase Inhibition

Compounds similar to oxan-4-yl derivatives have shown significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of Alzheimer's disease. For instance, a study indicated that certain thiazole derivatives exhibited strong AChE inhibition with IC50 values as low as 2.7 µM . This suggests that oxan-4-yl derivatives may also have therapeutic potential in enhancing cholinergic neurotransmission.

2. Anticancer Properties

Thiazolidinone compounds that share structural features with oxan-4-yl have demonstrated moderate to strong antiproliferative activity against various cancer cell lines. For example, derivatives containing a furan moiety showed significant cytotoxic effects and induced apoptosis in human leukemia cells . These findings indicate that oxan-4-yl could possess similar anticancer properties.

The mechanism by which oxan-4-yl exerts its biological effects may involve:

- Enzyme Inhibition : Compounds with a thiazepane core often interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Cell Cycle Regulation : Evidence from studies indicates that certain derivatives can affect cell cycle progression, leading to increased apoptosis in cancer cells .

Data Tables

| Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| AChE Inhibition | 2.7 | Acetylcholinesterase | |

| Antiproliferative | Varies | Human Leukemia Cells |

Case Studies

Several research studies have focused on the synthesis and evaluation of thiazepane derivatives similar to oxan-4-yl:

Case Study 1: AChE Inhibitors

In a study aimed at developing new AChE inhibitors, a series of thiazole-based compounds were synthesized and evaluated for their inhibitory activity against AChE. The most potent compound exhibited an IC50 value of 2.7 µM, suggesting that structural modifications in oxan-4-yl could enhance its efficacy as an AChE inhibitor .

Case Study 2: Anticancer Activity

Research on thiazolidinone compounds indicated that modifications at the C-terminal significantly influenced their anticancer properties. Compounds with electron-donating groups showed enhanced cytotoxicity against leukemia cell lines, highlighting the importance of molecular structure in determining biological activity .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing oxan-4-yl 7-(2-chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate?

Answer:

A multi-step synthesis is typically employed:

Thiazepane ring formation : Cyclization of a precursor (e.g., amino alcohol or thiol) under reflux with Na₂CO₃ in ethanol/water to generate the 1,4-thiazepane backbone .

Sulfone introduction : Oxidation of the thiazepane sulfur using H₂O₂ or m-CPBA to form the 1,1-dioxo group .

Substituent coupling : Reacting the carboxylate group at position 4 with oxan-4-yl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) in methylene chloride .

2-Chlorophenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-chlorophenyl group at position 7 .

Key considerations : Optimize reaction temperature, solvent polarity, and catalyst loading to improve yield and purity.

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-chlorophenyl aromatic signals, oxan-4-yl methine protons) .

- IR spectroscopy : Identify sulfone (S=O) stretches at ~1300–1150 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .

- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

Contradictions may arise from:

- Purity variability : Use HPLC (e.g., C18 columns, acetonitrile/water gradients) to ensure >98% purity .

- Assay conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and dose-response curves .

- Target specificity : Perform kinase profiling or CRISPR-Cas9 knockouts to validate target engagement .

Example : If anti-inflammatory activity conflicts, compare NF-κB inhibition across primary vs. immortalized cells .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity with putative receptors .

- Metabolomics : Track downstream metabolites via LC-MS to identify affected pathways .

- Mutagenesis : Introduce point mutations in target proteins (e.g., cysteine residues) to disrupt binding .

Advanced: What strategies optimize reaction conditions for high-yield synthesis?

Answer:

- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (Pd(PPh₃)₄ vs. PdCl₂) to identify optimal parameters .

- Microwave-assisted synthesis : Reduce reaction time for cyclization steps .

- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Basic: How to assess the compound’s stability under varying conditions?

Answer:

- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂) .

- HPLC stability assays : Track degradation products (e.g., sulfone reduction or ester hydrolysis) over 24–72 hours .

- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C .

Advanced: How to address discrepancies in crystallographic data refinement?

Answer:

- Twinning analysis : Use SHELXD to identify twinning ratios in cases of pseudo-symmetry .

- Anisotropic refinement : Apply SHELXL’s ANIS command for non-hydrogen atoms to improve R-factors .

- Disorder modeling : Partition disordered oxan-4-yl groups into multiple positions with occupancy refinement .

Advanced: What computational approaches predict the compound’s bioactivity?

Answer:

- QSAR modeling : Train models on thiazepane derivatives with known IC₅₀ values to predict potency .

- Molecular dynamics (MD) : Simulate binding to lipid bilayers to assess membrane permeability .

- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

Basic: Which purification techniques are effective for isolating this compound?

Answer:

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) .

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .

- Prep-HPLC : Employ a C18 column with 0.1% TFA in water/acetonitrile for high-purity isolation .

Advanced: How to mitigate solubility limitations in biological assays?

Answer:

- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .

- Prodrug design : Convert the carboxylate to a methyl ester for improved cell permeability .

- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.